Chroman 1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto ha atraído una atención significativa debido a su capacidad de inhibir selectivamente ROCK2 sobre ROCK1, convirtiéndolo en una herramienta valiosa en diversas aplicaciones de investigación científica . El Cromano 1 es conocido por su papel en la regulación del citoesqueleto de actina, que es crucial para diversos procesos celulares como la contracción, la motilidad y la proliferación .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Cromano 1 se puede sintetizar a través de una serie de reacciones químicas que implican la ciclización de metilenos de para-quinona sustituidos con orto-hidroxifenilo con olefinas activas de tipo benzofurano-2-ona. Este proceso implica una reacción de adición 1,6-conjugada/oxa-Michael, que proporciona un método eficiente para construir andamios funcionales de cromano-espirobenzofurano-2-ona . La reacción típicamente produce una alta diastereoselectividad y excelentes rendimientos (hasta 90%) en condiciones optimizadas .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el Cromano 1 no están ampliamente documentados, la síntesis generalmente implica técnicas estándar de síntesis orgánica. El proceso puede incluir pasos como reacciones de condensación, ciclización y purificación mediante técnicas de cromatografía. La escalabilidad de estos métodos dependería de la disponibilidad de materiales de partida y la optimización de las condiciones de reacción para lograr altos rendimientos y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El Cromano 1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El Cromano 1 se puede oxidar para formar derivados de cromanona correspondientes.

Reducción: Las reacciones de reducción pueden convertir los derivados de cromanona de nuevo a cromano.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo de cromano, lo que lleva a la formación de diversos derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Se utilizan reactivos como halógenos, haluros de alquilo y nucleófilos en condiciones apropiadas para lograr reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de cromanona, que exhiben diversas actividades biológicas y pueden ser funcionalizados adicionalmente para aplicaciones específicas .

Aplicaciones Científicas De Investigación

El Cromano 1 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El Cromano 1 ejerce sus efectos inhibiendo selectivamente ROCK2, una cinasa involucrada en la regulación del citoesqueleto de actina. Al inhibir ROCK2, el Cromano 1 evita la fosforilación de la cinasa de cadena ligera de miosina (MLC2) en las células musculares lisas vasculares, lo que lleva a la vasodilatación . Este mecanismo es crucial para sus posibles aplicaciones terapéuticas, particularmente en la investigación cardiovascular. El Cromano 1 también exhibe actividad inhibitoria contra otras cinasas, como MRCK, aunque con menor potencia .

Comparación Con Compuestos Similares

El Cromano 1 es único debido a su alta selectividad para ROCK2 sobre ROCK1 y otras cinasas relacionadas. Compuestos similares incluyen:

Y-27632: Un conocido inhibidor de ROCK con menor selectividad entre ROCK1 y ROCK2.

Fasudil: Otro inhibidor de ROCK utilizado clínicamente por sus efectos vasodilatadores, pero con una inhibición de cinasa más amplia.

H-1152: Un inhibidor selectivo de ROCK con mayor potencia para ROCK1 en comparación con ROCK2.

La singularidad del Cromano 1 radica en su selectividad más de 2000 veces mayor para ROCK2 sobre ROCK1, lo que lo convierte en una herramienta valiosa para estudiar vías y aplicaciones específicas de ROCK2 .

Propiedades

IUPAC Name |

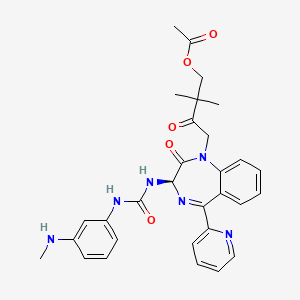

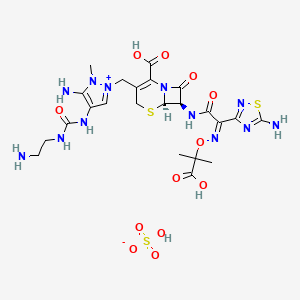

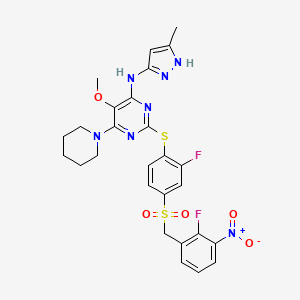

(3S)-N-[2-[2-(dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-28(2)8-9-31-23-12-16(19-13-25-26-14-19)4-6-21(23)27-24(29)18-10-17-11-20(30-3)5-7-22(17)32-15-18/h4-7,11-14,18H,8-10,15H2,1-3H3,(H,25,26)(H,27,29)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFMCPHQNWGXGE-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)C3CC4=C(C=CC(=C4)OC)OC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCOC1=C(C=CC(=C1)C2=CNN=C2)NC(=O)[C@H]3CC4=C(C=CC(=C4)OC)OC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735357 |

Source

|

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273579-40-0 |

Source

|

| Record name | (3S)-N-{2-[2-(Dimethylamino)ethoxy]-4-(1H-pyrazol-4-yl)phenyl}-6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)

![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)